

HLCL-61 hydrochloride stability and storage conditions

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Compound of Interest

Compound Name: HLCL-61 hydrochloride

Cat. No.: B1663589

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Technical Support Center: HLCL-61 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **HLCL-61 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of **HLCL-61 hydrochloride**?

A: For long-term storage, the solid form of **HLCL-61 hydrochloride** should be stored at -20°C in a tightly sealed container, protected from moisture.^{[1][2]} Under these conditions, it is stable for at least three years.^[1] Some suppliers indicate stability for up to four years at -20°C.^[3] For shorter periods, it can be stored at 4°C for up to two years.^{[1][4]} The product is generally stable at room temperature for a few days, which is sufficient for shipping.^[1]

Q2: What is the recommended procedure for preparing and storing stock solutions?

A: It is highly recommended to prepare and use solutions on the same day.^[5] If you need to prepare stock solutions in advance, dissolve **HLCL-61 hydrochloride** in high-quality, newly opened DMSO.^[6] We recommend you store the solution as aliquots in tightly sealed vials.^[5] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.^[6]

For storage of stock solutions in solvent:

- Store at -80°C for up to 6 months.[1][4][6]
- Store at -20°C for up to 1 month.[1][4][6]

Q3: My **HLCL-61 hydrochloride** won't dissolve properly. What should I do?

A: First, ensure you are using the correct solvent. **HLCL-61 hydrochloride** is highly soluble in DMSO (≥ 30 mg/mL) but is practically insoluble in water.[1][6][7] If you are using DMSO and still face issues, consider the following:

- DMSO Quality: The use of hygroscopic (water-absorbent) DMSO can significantly reduce the solubility of the product. Always use newly opened, high-purity DMSO.[6]
- Assisted Dissolution: Gentle warming or sonication can help dissolve the compound.[6][7]
- Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour to prevent condensation.[5]

Q4: I am not observing the expected biological activity in my experiments. What could be the cause?

A: If you are not seeing the expected inhibition of PRMT5 or downstream effects, consider these factors:

- Compound Stability: Ensure the compound and its solutions have been stored correctly according to the recommended conditions to prevent degradation. Avoid multiple freeze-thaw cycles.[6]
- Cell Line and Concentration: The IC_{50} values for **HLCL-61 hydrochloride** can vary between cell lines. For example, IC_{50} values range from 6.3 μ M to 16.74 μ M in different AML cells.[1][7] Verify that you are using an appropriate concentration range for your specific cell line.
- Treatment Duration: Inhibition of symmetric arginine dimethylation by **HLCL-61 hydrochloride** may take time to become apparent, starting at 12 hours and persisting for 48 hours in some studies.[1][7] Ensure your experimental endpoint is timed appropriately.

Quantitative Data Summary

Storage and Stability

Form	Storage Temperature	Duration	Notes
Powder	-20°C	≥ 3 years	Keep tightly sealed and avoid moisture.[1][3]
4°C	2 years	For shorter-term storage.[1][4]	
In Solvent (e.g., DMSO)	-80°C	6 months	Aliquot to avoid freeze-thaw cycles.[4][6]
-20°C	1 month	For short-term solution storage.[4][6]	

Solubility

Solvent	Concentration	Notes
DMSO	≥ 30-50 mg/mL	May require sonication. Use newly opened DMSO.[1][6][7]
Water	< 0.1 mg/mL	Considered insoluble.[6][7]
Ethanol	> 1 mg/mL	[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Equilibrate: Allow the vial of solid **HLCL-61 hydrochloride** (Molecular Weight: 380.91 g/mol) to warm to room temperature for at least 60 minutes before opening.[5]

- Weigh: Accurately weigh the desired amount of the compound. For example, weigh 3.81 mg to prepare a 1 mL stock solution.
- Dissolve: Add the appropriate volume of high-purity, new DMSO to the solid. For 3.81 mg of the compound, add 1 mL of DMSO.
- Mix: Vortex or sonicate the solution until the solid is completely dissolved, resulting in a clear solution.^[6]
- Store: Aliquot the solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.^[6]

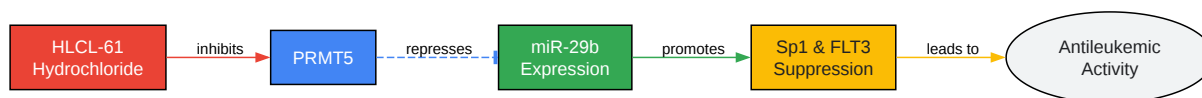
Protocol 2: Preparation of Formulation for In Vivo Use

For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.^[5] The following protocol is based on a common formulation achieving a final concentration of ≥ 2.5 mg/mL.^{[1][7]}

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

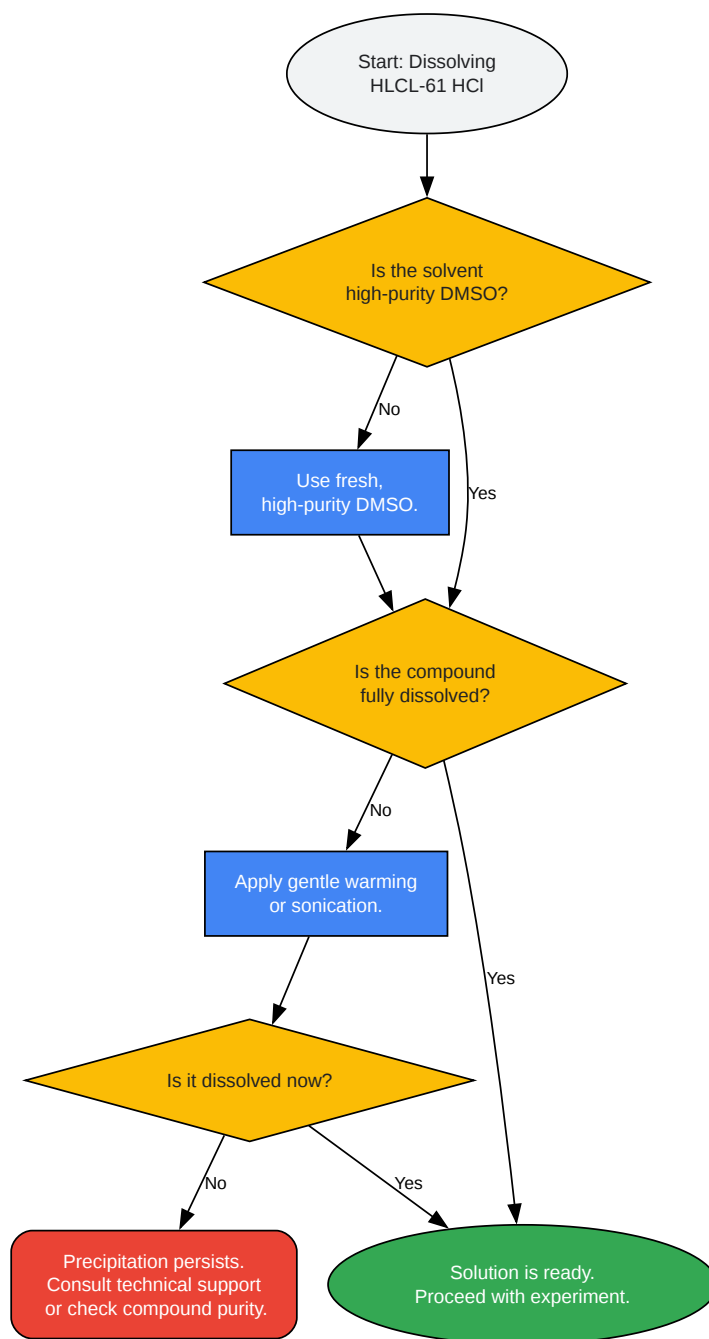
- Prepare Stock: Start with a concentrated stock solution of **HLCL-61 hydrochloride** in DMSO (e.g., 25 mg/mL).
- Step 1: In a sterile tube, add the required volume of the DMSO stock solution. For a final 1 mL solution, this would be 100 μ L.
- Step 2: Add 400 μ L of PEG300 to the DMSO solution and mix thoroughly until uniform.
- Step 3: Add 50 μ L of Tween-80 to the mixture and mix again until clear.
- Step 4: Add 450 μ L of saline to bring the final volume to 1 mL. Mix thoroughly. The final solution should be clear.^{[1][7]}

Visual Diagrams



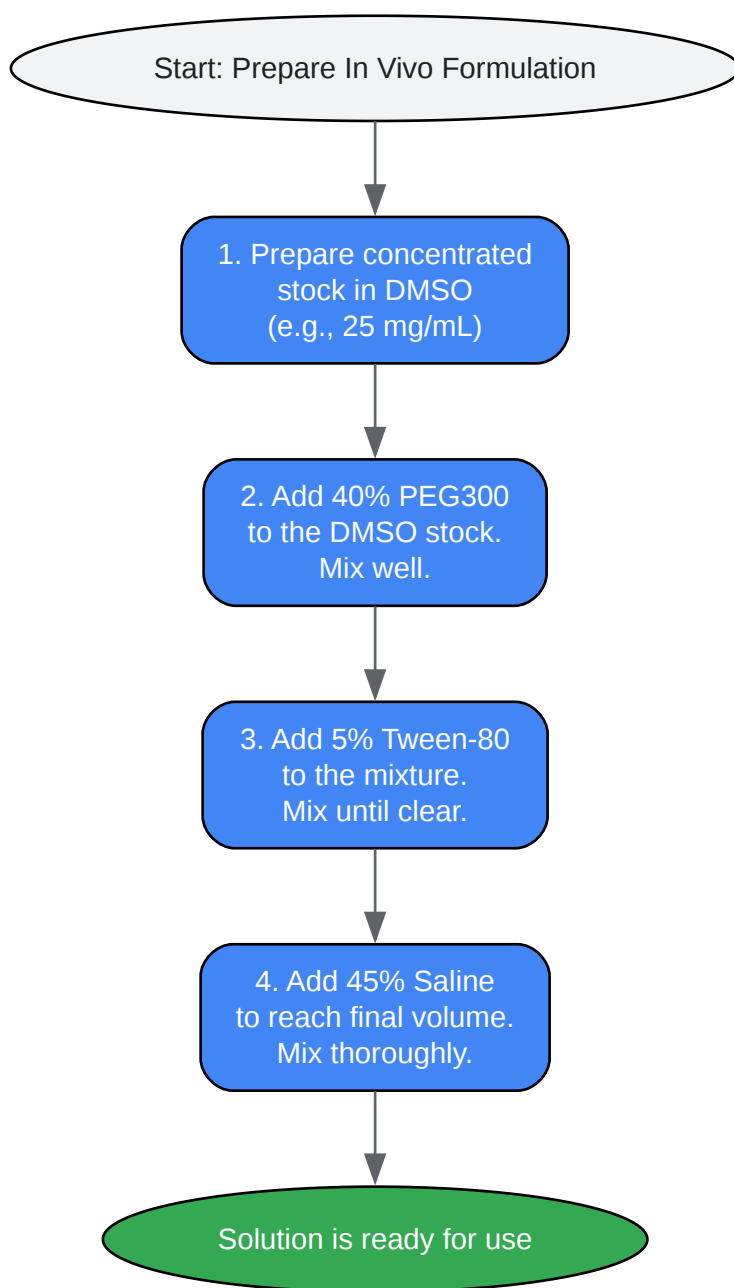
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Caption: Mechanism of action for **HLCL-61 hydrochloride** in AML.



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Caption: Troubleshooting workflow for **HLCL-61 hydrochloride** solubility issues.



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Caption: Workflow for preparing an in vivo formulation of HLCL-61 HCl.

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References

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